Dimebolin

Overview

Description

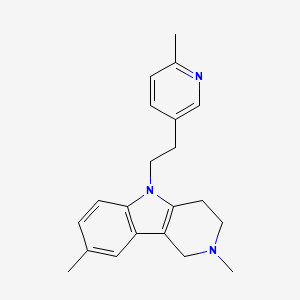

Dimebolin, also known as Latrepirdine and sold as Dimebon, is an antihistamine drug that has been used clinically in Russia since 1983 . It has been researched for potential applications as a neuroprotective drug to treat Alzheimer’s disease and possibly as a nootropic .

Synthesis Analysis

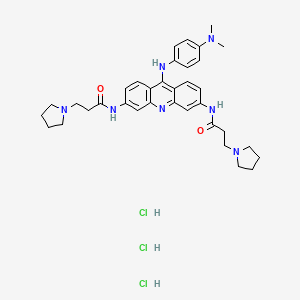

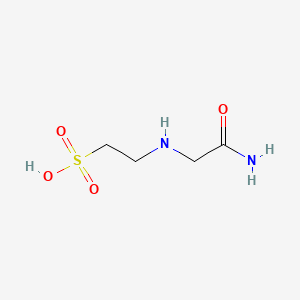

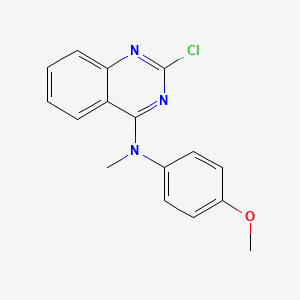

Several analogs of Dimebolin have been synthesized with different linkers connecting a picoline fragment to the tetrahydropyridoindole core . The radioligand activity profiles of the obtained compounds have been studied using a broad set of 30 therapeutic targets .Molecular Structure Analysis

The chemical name of Dimebolin is 3,6-dimethyl-9-(2-methyl-pyridyl-5)-ethyl-1,2,3,4-tetrahydro-γ-carboline dihydrochloride . For a 3D structure of the Dimebolin molecule, you can refer to various molecular databases .Chemical Reactions Analysis

Dimebolin operates through multiple mechanisms of action, blocking the action of neurotoxic beta-amyloid proteins and inhibiting L-type calcium channels . It also modulates the action of AMPA and NMDA glutamate receptors .Physical And Chemical Properties Analysis

Dimebolin is an orally active, small molecule compound . It has been shown to inhibit brain cell death in animal models of Alzheimer’s disease and Huntington’s disease . Research suggests it may also have cognition-enhancing effects in healthy individuals, in the absence of neurodegenerative disease pathology .Scientific Research Applications

Neuroprotective and Cognitive Enhancing Effects

Dimebolin, known as Dimebon, is a non-selective antihistamine initially used for allergy treatment in Russia. It has been found to exhibit neuroprotective properties in cellular models of Alzheimer's and Huntington's diseases. Dimebolin has been shown to interact with several molecular targets, including acetylcholinesterases, NMDA receptors, and voltage-gated calcium channels. Notably, it binds with moderate affinity to the serotonin 5-HT(6) receptor and acts as an antagonist, which may play a role in its acute cognition-enhancing effects in clinical models and trials with Alzheimer's patients (Schaffhauser et al., 2009).

Effectiveness in Memory and Learning

Research has demonstrated the acute effects of dimebolin on working memory in rhesus monkeys, showing its potential utility in Alzheimer's disease treatment. Dimebolin was tested for its impact on components of working memory in non-human primates, both young and aged rhesus macaques, indicating its direct impact on aspects of cognition (Webster et al., 2011). Furthermore, it has been foundto enhance hippocampus-dependent learning in both appetitive and inhibitory memory tasks in mice. Dimebolin administration improved memory scores in various learning paradigms, suggesting its effectiveness in enhancing hippocampus-dependent learning (Vignisse et al., 2011).

Potential in Targeting Tumor Necrosis Factor-alpha

Dimebolin's neuroprotective effect may be linked to blocking cytotoxic signals induced by proinflammatory cytokines, such as tumor necrosis factor α (TNFα). Studies have shown that Dimebolin protects mouse fibroblast cells against the toxic action of TNFα and prevents the development of changes in molecular species of sphingomyelins and galactosylceramides induced by TNFα (Alessenko et al., 2015). This indicates a potential therapeutic effect of Dimebolin in conditions where TNFα plays a central role.

Autophagy and Reduction of α-synuclein Accumulation

Latrepirdine (Dimebon; dimebolin) has been associated with neuroprotection and neurogenesis in laboratory animals and has entered clinical trials for Alzheimer's and Huntington's diseases. Research indicates that latrepirdine protects cells against cytotoxicity associated with neurodegeneration-related proteins, including α-synuclein, and stimulates autophagy, thereby reducing the accumulation of α-synuclein in cells and mouse brain (Steele et al., 2012).

Unrelated to Acetylcholinesterase Inhibition or NMDA Receptor Antagonism

Despite initial thoughts, Dimebolin's cognitive enhancement in Alzheimer's disease is unlikely to be mediated by acetylcholinesterase inhibition or NMDA receptor antagonism. Studies have shown that at concentrations associated with cognition enhancement, Dimebolin does not significantly affect these pathways, suggesting its mechanism of action is distinctfrom currently approved medications for Alzheimer's disease (Giorgetti et al., 2010).

Application in Dementia Treatment

Dimebolin has generated considerable interest in the treatment of Alzheimer's type dementia. Initially used for its antihistamine effect, dimebolin has shown promise in initial trials for dementia treatment and is under further evaluation. Various theories have been proposed to explain its effect in the treatment of chronic neurodegenerative disorders, including dementia (Sachdeva & Burns, 2011).

Neuroprotective Effect Against Ischemic Neuronal Damage

Dimebolin has been investigated as a potential therapeutic strategy for cerebral ischemia-reoxygenation injury. It demonstrated a protective effect in rat hippocampal slices subjected to oxygen and glucose deprivation, suggesting its potential as a novel therapeutic strategy for ischemic brain damage (Egea et al., 2014).

Safety And Hazards

properties

IUPAC Name |

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODQFNWMXFMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189705 | |

| Record name | Latrepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Latrepirdine | |

CAS RN |

3613-73-8 | |

| Record name | Dimebon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3613-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latrepirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrepirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Latrepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATREPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9237K1Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Latrepirdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)

![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)

![2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B1662956.png)

![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)